molecular formula C7H3BrF3NO2 B13676749 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid

2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid

Cat. No.: B13676749
M. Wt: 270.00 g/mol
InChI Key: MBGHORPPJMNLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid is a chemical compound with the molecular formula C7H3BrF3NO2. It is characterized by the presence of amino, bromo, and trifluoro groups attached to a benzoic acid core. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of glacial acetic acid and bromine for bromination reactions, followed by further functionalization steps to introduce the amino and trifluoro groups .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison: 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid is unique due to the presence of three trifluoro groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

2-amino-4-bromo-3,5,6-trifluorobenzoic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-2-4(10)3(9)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14)

InChI Key

MBGHORPPJMNLNJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)N)C(=O)O

Origin of Product

United States

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